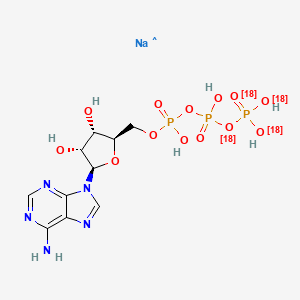
ATP-18O4 (disodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ATP-18O4 (disodium salt) is a labeled form of adenosine 5’-triphosphate disodium salt, where the oxygen atoms in the phosphate groups are replaced with the stable isotope oxygen-18. Adenosine 5’-triphosphate disodium salt is a crucial molecule in cellular energy storage and metabolism, providing the necessary energy to drive metabolic processes and serving as a coenzyme in various cellular reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ATP-18O4 (disodium salt) involves the incorporation of oxygen-18 into the phosphate groups of adenosine 5’-triphosphate disodium salt. This can be achieved through isotopic exchange reactions using oxygen-18 enriched water or other oxygen-18 containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of ATP-18O4 (disodium salt) typically involves large-scale isotopic labeling techniques. These methods ensure the efficient incorporation of oxygen-18 into the adenosine 5’-triphosphate disodium salt molecule, followed by purification processes to obtain the final product with high isotopic purity .
化学反応の分析
Types of Reactions
ATP-18O4 (disodium salt) undergoes various chemical reactions similar to those of adenosine 5’-triphosphate disodium salt. These include:
Hydrolysis: The hydrolysis of ATP-18O4 (disodium salt) results in the formation of adenosine diphosphate and inorganic phosphate, releasing energy.
Phosphorylation: ATP-18O4 (disodium salt) can transfer its phosphate groups to other molecules, a process essential in cellular signaling and metabolism.
Common Reagents and Conditions
Common reagents used in reactions involving ATP-18O4 (disodium salt) include enzymes such as ATPases and kinases, which facilitate the hydrolysis and phosphorylation reactions. These reactions typically occur under physiological conditions, such as neutral pH and body temperature .
Major Products Formed
The major products formed from the hydrolysis of ATP-18O4 (disodium salt) are adenosine diphosphate and inorganic phosphate. In phosphorylation reactions, the products depend on the specific substrate being phosphorylated .
科学的研究の応用
ATP-18O4 (disodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving phosphate metabolism and energy transfer.
Biology: Employed in research on cellular energy dynamics, signaling pathways, and enzyme kinetics.
Medicine: Utilized in studies related to metabolic disorders, mitochondrial function, and drug development.
Industry: Applied in the development of diagnostic assays and biotechnological processes.
作用機序
ATP-18O4 (disodium salt) exerts its effects by participating in energy transfer and metabolic processes within cells. It stores and transports chemical energy, which is released upon hydrolysis to adenosine diphosphate and inorganic phosphate. This energy is used to drive various cellular functions, including muscle contraction, nerve impulse propagation, and biosynthesis . The molecular targets of ATP-18O4 (disodium salt) include enzymes such as ATPases and kinases, which facilitate its hydrolysis and phosphorylation reactions .
類似化合物との比較
Similar Compounds
Adenosine 5’-triphosphate disodium salt: The unlabeled form of ATP-18O4 (disodium salt), widely used in biochemical research and cellular metabolism studies.
Adenosine diphosphate: A product of ATP hydrolysis, involved in energy transfer and cellular signaling.
Adenosine monophosphate: Another product of ATP hydrolysis, playing a role in cellular energy balance and nucleotide synthesis.
Uniqueness
The uniqueness of ATP-18O4 (disodium salt) lies in its isotopic labeling with oxygen-18, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research areas requiring detailed analysis of phosphate metabolism and energy transfer .
特性
分子式 |
C10H16N5NaO13P3 |
|---|---|
分子量 |
538.17 g/mol |
InChI |
InChI=1S/C10H16N5O13P3.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1/i18+2,19+2,20+2,27+2; |
InChIキー |
TYCGNZLSLVRAAR-JVZZOKSRSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[18O]P(=[18O])([18OH])[18OH])O)O)N.[Na] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


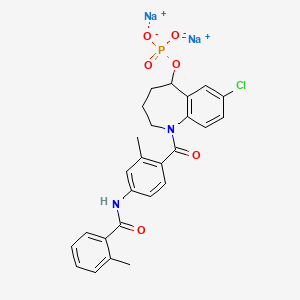
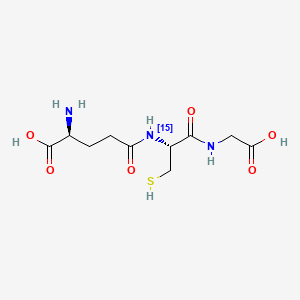
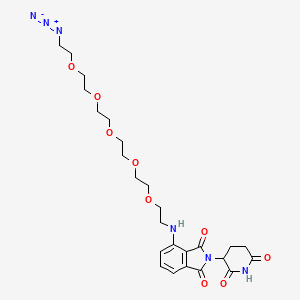

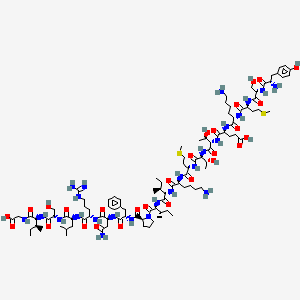
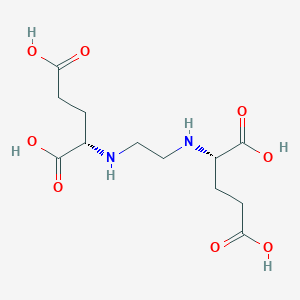

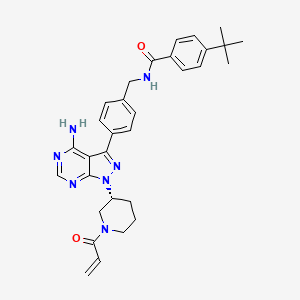
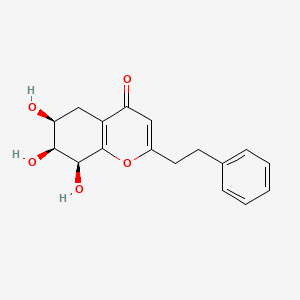
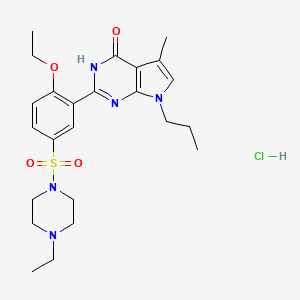
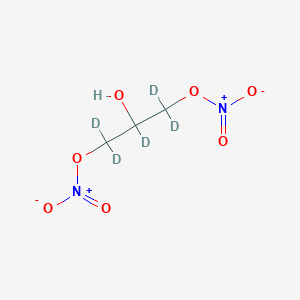
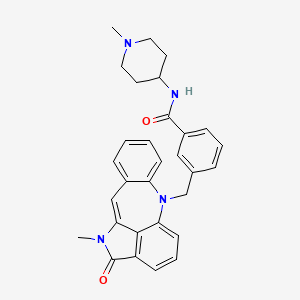
![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)
![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
